molecular formula C16H24BrN3O2 B2999710 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 2380042-83-9

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3,3-dimethylbutan-1-one

Cat. No.: B2999710
CAS No.: 2380042-83-9
M. Wt: 370.291
InChI Key: BRAWLDOYOLLAOP-UHFFFAOYSA-N
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Description

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3,3-dimethylbutan-1-one is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a dimethylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3,3-dimethylbutan-1-one typically involves multiple steps:

    Formation of the Bromopyrimidine Intermediate: This step involves the bromination of pyrimidine to form 5-bromopyrimidine.

    Attachment of the Piperidine Ring: The bromopyrimidine is then reacted with piperidine under suitable conditions to form the piperidinyl derivative.

    Linking to Dimethylbutanone: Finally, the piperidinyl derivative is coupled with 3,3-dimethylbutanone using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3,3-dimethylbutan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets. The bromopyrimidine moiety may interact with nucleic acids or proteins, affecting their function. The piperidine ring can enhance the compound’s binding affinity and specificity, while the dimethylbutanone structure may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: A simpler analog with similar reactivity.

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: Another compound with a bromopyrimidine moiety linked to a piperidine ring.

    Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate: A related compound with a carboxylate group.

Uniqueness

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3,3-dimethylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrN3O2/c1-16(2,3)7-14(21)20-6-4-5-12(10-20)11-22-15-18-8-13(17)9-19-15/h8-9,12H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAWLDOYOLLAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCCC(C1)COC2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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